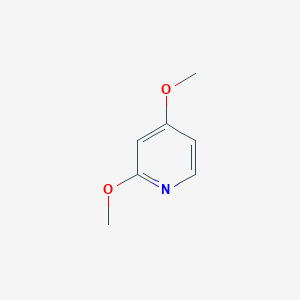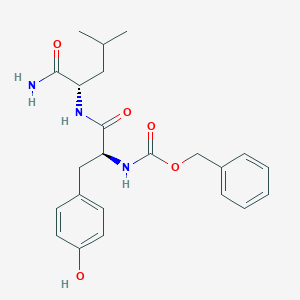
2,4-Dimethoxypyridine
Overview
Description
2,4-Dimethoxypyridine is a chemical compound that is part of the pyridine family, which is characterized by a heterocyclic aromatic ring structure with nitrogen as a part of the ring. The dimethoxypyridine derivatives are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The papers provided discuss various derivatives and related compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of dimethoxypyridine derivatives often involves multi-step chemical reactions. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is prepared from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine . Additionally, the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine derivatives involves acylation with various chlorocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of dimethoxypyridine derivatives is often confirmed using techniques such as X-ray diffraction. For example, the crystal structure of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was determined by X-ray diffraction, revealing its monoclinic P21/c space group . Similarly, the molecular crystal structure of a novel dihydropyridine derivative was characterized by single crystal X-ray diffraction .
Chemical Reactions Analysis
Dimethoxypyridine derivatives can undergo various chemical reactions. For instance, the monoacylated sebacoyl derivative of a fulleropyrrolidine reacts with alcohols and amines through the remaining chlorocarbonyl group . Photochemical dimerization of 2-aminopyridines and 2-pyridones is another example, resulting in the formation of 1,4-dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxypyridine derivatives are diverse and can be tailored by modifying the molecular structure. The polyimides derived from a pyridine-containing monomer exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants . The vibrational study and quantum calculations of 2,2'-azobipyridine and its derivatives provide insights into their structure and dynamics . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied, showing strong bands in UV-Visible spectra and various oxidation and reduction peaks in cyclic voltammetry .
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Pyrrolopyrimidines : 2,4-Dimethoxypyridine is used in the synthesis of pyrrolo[3,2-d]pyrimidine, a process involving bromination and conversion steps (Cupps, Wise, & Townsend, 1982).
- Formation of Photodimers : It participates in photochemical dimerization processes, forming photodimers with interesting chemical properties (Taylor & Kan, 1963).
- Tetrahydropyrimidoquinolinones Synthesis : Utilized in microwave-assisted synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (Patel et al., 2022).
Application in Analytical Chemistry
- Ion Mobility Spectrometry : It's studied for its role in ion mobility spectrometry, useful for chemical standardization in laboratories (Eiceman, Nazarov, & Stone, 2003).
Material Science and Engineering
- Electron Spin Resonance Study : Used in reactions with potassium to form bipyridyl negative ions, studied through electron spin resonance (Ward, 1961).
- Synthesis of Pyridinols : A study reports the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are noted for their antioxidant properties (Wijtmans et al., 2004).
Biological Applications
- Metal Complexes and Cytotoxicity : Research on titanium(IV), tin(IV), and gallium(III) derivatives with 2,6-dimethoxypyridine-3-carboxylato ligand shows varying cytotoxicities against tumor cell lines (Gómez‐Ruiz et al., 2011).
Photophysics and Electrochemistry
- Photophysical and Electrochemical Properties : Studies include the synthesis, photophysical, and electrochemical properties of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines (Golla et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethoxypyridine is the cellular process known as autophagy . Autophagy is a highly conserved cellular process in eukaryotes, which mediates the degradation of cellular components within specialized subcellular compartments known as autophagosomes .
Mode of Action
This compound interacts with its target by inhibiting the process of autophagy . The mode of action of this compound is upstream or independent of mTOR , a protein that plays a central role in regulating cell growth and survival.
Biochemical Pathways
The inhibition of autophagy by this compound affects a number of biochemical pathways. Autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases, including Alzheimer’s, Huntington’s, and Parkinson’s diseases . Therefore, the inhibition of autophagy by this compound can potentially impact these pathways and their downstream effects.
Result of Action
The result of this compound’s action is the inhibition of autophagy, a process that mediates the degradation of cellular components . This can have significant effects at the molecular and cellular levels, potentially impacting a range of physiological processes and disease states.
properties
IUPAC Name |
2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLJSGWKXPGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355849 | |
| Record name | 2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18677-43-5 | |
| Record name | 2,4-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dimethoxypyridine in recent scientific research?
A1: Recent research has identified this compound as a valuable precursor in the synthesis of Gimeracil [] and as a novel autophagy inhibitor [].
- Gimeracil Synthesis: A three-step synthesis utilizes this compound as the starting material, achieving a 68% overall yield of Gimeracil []. This method offers advantages such as short reaction steps, simplified procedures, and commendable yields.
- Autophagy Inhibition: Research has unveiled 2,4-Dimethoxypyridines as a new class of autophagy inhibitors []. Although the exact mechanism of action remains to be elucidated, this discovery holds potential for various therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)








![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)